molecular formula C18H20N4O3S2 B2677071 2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1286696-30-7

2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2677071
CAS RN: 1286696-30-7
M. Wt: 404.5
InChI Key: ZFDXPNPAZSIVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity

Sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain compounds showed significant potency against breast and colon cancer cell lines, with one compound being notably potent against breast cancer cell lines, demonstrating a lower IC50 value compared to the reference drug 5-fluorouracil (Ghorab et al., 2015).

Antimicrobial Evaluation

Novel heterocyclic compounds incorporating the sulfamoyl moiety have been developed and tested for their antimicrobial properties. These compounds, through various synthetic pathways, have shown promising results against a spectrum of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Carbonic Anhydrase Inhibitory Activities

The sulfonamide, pyrazole, and chalcone groups are significant in medicinal chemistry due to their wide range of biological activities, including inhibitory effects on carbonic anhydrase enzymes. These inhibitors are crucial for treating conditions like retinal and cerebral edema, epilepsy, and glaucoma. New compounds synthesized using a hybrid approach have demonstrated potent inhibitory activities on carbonic anhydrase I and II isoenzymes, with some compounds exhibiting more potent inhibition than the reference drug acetazolamide (Tuğrak et al., 2021).

Antitumor and Antibacterial Activities

Additional research into novel acetamide, pyrrole, and pyrazole derivatives containing the pyrazole moiety has evaluated their antitumor and antibacterial effectiveness. Some derivatives have shown to be more effective than reference drugs in antitumor activity assessments, offering new avenues for cancer treatment research (Alqasoumi et al., 2009).

properties

IUPAC Name

2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-12-18(13(2)21-20-12)27(24,25)22-15-7-5-14(6-8-15)10-17(23)19-11-16-4-3-9-26-16/h3-9,22H,10-11H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDXPNPAZSIVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3,5-dimethyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

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